molecular formula C15H11N3O2S3 B2997959 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide CAS No. 847732-30-3

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide

Cat. No. B2997959
M. Wt: 361.45
InChI Key: RFKNZIDFJURIKN-UHFFFAOYSA-N
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Description

“N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives, including “N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide”, typically consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole, a parent material for various chemical compounds including “N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Evaluation as Inhibitors

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition : Derivatives of imidazo[2,1-b][1,3,4]thiadiazoles have been investigated for their inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms as well as acetylcholinesterase (AChE). These compounds demonstrated low nanomolar inhibitory activity and represent interesting lead compounds for the development of hCA and AChE inhibitors. This research contributes to the development of inhibitors with potential therapeutic applications in conditions where these enzymes are implicated (Askin et al., 2021).

  • Anticancer and Antimicrobial Activities : Amido sulfonamido methane linked bis heterocycles, including bis-oxazoles, thiazoles, and imidazoles, have been synthesized and screened for antimicrobial and anticancer activities. Particularly, a chloro-substituted amido sulfonamido bisimidazole exhibited excellent antimicrobial activity as well as potent effects against lung, colon, and prostate cancer cell lines (Premakumari et al., 2014).

Synthesis Methods

  • One-Pot Synthesis Techniques : Innovative one-pot synthesis techniques have been developed for the construction of (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides. These methods facilitate the synthesis of target heterocyclic compounds without the need for isolating intermediates, contributing to the efficiency and scalability of synthesizing these complex molecules (Rozentsveig et al., 2013).

  • Regioselective Synthesis of Imidazoles : A novel synthesis approach for imidazoles from electron-withdrawing group-substituted allenyl sulfonamides with amines has been reported. This method allows for the regioselective construction of 4- and 5-functionalized imidazoles, depending on the substituents on the nitrogen atoms, highlighting the versatility of synthesis strategies for these compounds (Yu et al., 2015).

properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S3/c19-23(20,14-2-1-8-21-14)17-12-5-3-11(4-6-12)13-10-18-7-9-22-15(18)16-13/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKNZIDFJURIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

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